molecular formula C17H13NO3 B6195523 1-benzyl-3-phenoxy-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 2680540-76-3

1-benzyl-3-phenoxy-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B6195523
CAS No.: 2680540-76-3
M. Wt: 279.3
InChI Key:
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Description

1-Benzyl-3-phenoxy-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by a pyrrole ring substituted with benzyl and phenoxy groups, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-phenoxy-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of benzylamine with maleic anhydride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-phenoxy-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the phenoxy or benzyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted in suitable solvents with or without catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-3-phenoxy-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-phenoxy-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-1H-pyrrole-2,5-dione: Similar structure but lacks the phenoxy group.

    3-Phenoxy-1H-pyrrole-2,5-dione: Similar structure but lacks the benzyl group.

    N-Benzylmaleimide: A related compound with a similar core structure but different substituents.

Uniqueness: 1-Benzyl-3-phenoxy-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both benzyl and phenoxy groups, which confer distinct chemical and biological properties. This combination of substituents makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2680540-76-3

Molecular Formula

C17H13NO3

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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